2,4-Dimethyl-[1,1'-biphenyl]-3-amine
Description
Significance of Biphenyl (B1667301) Amine Scaffolds in Modern Organic Chemistry
For many decades, biphenyl compounds have been recognized as a fundamental backbone in synthetic organic chemistry. rsc.org Their structural rigidity and stability, coupled with the potential for functionalization on both phenyl rings, make them versatile platforms. arabjchem.orgresearchgate.net The introduction of an amine group to this scaffold creates a biphenyl amine, a class of molecules with heightened importance.
Primary aromatic amines are crucial building blocks for a wide range of organic materials, including dyes, pigments, and agrochemicals. rsc.org In the context of the biphenyl structure, the amine group serves several key roles: it can act as a coordination site for metal catalysts, making these compounds valuable as ligands in transition metal-catalyzed reactions, and it provides a reactive handle for the synthesis of more complex, biologically active molecules. ontosight.ai
The biphenyl framework itself is considered a "privileged structure" in medicinal chemistry, frequently appearing in medicinally active compounds, marketed drugs, and natural products. rsc.orgnih.gov This is partly due to its ability to facilitate binding in hydrophobic pockets of biological targets and engage in π-π interactions. mdpi.com Consequently, biphenyl amine derivatives are extensively investigated for their potential pharmacological activities, which span a wide spectrum including anti-inflammatory, antimicrobial, anti-proliferative, and anti-diabetic properties. ajgreenchem.comresearchgate.netijsdr.org
Contextualization of 2,4-Dimethyl-[1,1'-biphenyl]-3-amine within Biphenyl Derivatives Research
This compound, a substituted biphenyl amine, is defined by its specific arrangement of functional groups. It features a biphenyl core with two methyl groups and one amine group attached at defined positions. The methyl groups are located at the 2-position of one phenyl ring and the 4'-position of the second, while the amine group is at the 3-position. This precise substitution pattern dictates its steric and electronic properties, influencing its reactivity and potential applications.
While extensive, specific research focusing solely on this compound is not widely detailed in publicly available literature, its identity and basic properties are well-established. It serves as a research chemical, likely used as an intermediate or building block in the synthesis of more complex molecules for various research applications. ontosight.ai The synthesis of such substituted biphenyls often involves powerful cross-coupling reactions, like the Suzuki-Miyaura coupling, which efficiently create the bond between the two aryl rings. rsc.orgarabjchem.orgajgreenchem.com
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 2,4'-dimethyl-[1,1'-biphenyl]-3-amine sigmaaldrich.com |
| CAS Number | 637353-05-0 sigmaaldrich.comachemblock.com |
| Molecular Formula | C₁₄H₁₅N sigmaaldrich.comachemblock.com |
| Molecular Weight | 197.28 g/mol sigmaaldrich.comachemblock.com |
| Physical Form | Liquid sigmaaldrich.com |
| InChI Key | ZJUPPUMPLNHTCB-UHFFFAOYSA-N sigmaaldrich.com |
This data is compiled from chemical supplier databases and may be subject to change. It is intended for informational purposes in a research context.
Overview of Key Research Avenues for Biphenyl Amine Compounds
The research landscape for biphenyl amine compounds is diverse and expanding, driven by the unique combination of the biphenyl scaffold's structural features and the amine group's reactivity. Key avenues of investigation are summarized below.
| Research Avenue | Description | Key Applications & Goals |
| Medicinal Chemistry & Drug Discovery | Biphenyl amines serve as versatile intermediates and core structures for the synthesis of novel therapeutic agents. rsc.org Their scaffold is present in numerous patented and approved drugs. rsc.orgajgreenchem.com | Development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and anti-diabetic properties. rsc.orgajgreenchem.comijsdr.org |
| Catalysis | The amine group can coordinate with metal centers, making biphenyl amines effective ligands in catalysis. ontosight.ai Axially chiral versions are particularly important as catalysts for asymmetric synthesis. rsc.orgresearchgate.net | Improving the efficiency and selectivity of chemical reactions, such as cross-coupling reactions (e.g., Suzuki, Heck). mdpi.comwikipedia.org Enabling the synthesis of enantiomerically pure compounds. rsc.org |
| Materials Science | The rigid biphenyl structure can impart desirable optical and electrical properties to materials. rsc.orgontosight.ai | Creation of novel organic functional materials, including polymers, dyes, fluorescent layers for Organic Light-Emitting Diodes (OLEDs), and liquid crystals. rsc.orgarabjchem.org |
| Synthetic Methodology | A significant area of research focuses on developing new and efficient methods for synthesizing substituted biphenyl amines. | Advancing transition metal-catalyzed cross-coupling reactions and direct amination techniques to access a wider variety of biphenyl amine derivatives for further study. rsc.orgarabjchem.org |
These research directions highlight the foundational importance of biphenyl amine scaffolds in advancing multiple areas of modern chemistry, from the creation of life-saving medicines to the development of next-generation electronic materials.
Structure
3D Structure
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2,6-dimethyl-3-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-10-8-9-13(11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
InChI Key |
HMDJPFCLEOBBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethyl 1,1 Biphenyl 3 Amine
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. byjus.com The biphenyl system of 2,4-Dimethyl-[1,1'-biphenyl]-3-amine contains two aromatic rings, but the ring bearing the amine and methyl substituents is significantly more activated towards electrophilic attack. libretexts.org
The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the substituents already present on the benzene ring. libretexts.org In this molecule, the amine (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The two methyl (-CH₃) groups are also activating, albeit more weakly, and exhibit the same directing effects.
The combined influence of these groups makes the substituted ring highly nucleophilic. msu.edu Substitution is therefore expected to occur exclusively on this ring rather than the unsubstituted phenyl ring. The primary sites for electrophilic attack are the C5 and C6 positions, which are ortho or para to the activating groups.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Director |
|---|---|---|---|---|
| -NH₂ | C3 | +R >> -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para |
| -CH₃ | C2 | +I (Weak Inductive Donor) | Weakly Activating | Ortho, Para |
Given these effects, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would proceed at the C5 and C6 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions, including steric hindrance effects.
Redox Chemistry of the Amino-Substituted Biphenyl System
Aromatic amines are susceptible to oxidation. researchgate.netslideshare.net The oxidation potential is significantly influenced by the nature of substituents on the aromatic ring; electron-donating groups, such as the methyl groups in this compound, generally lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline (B41778). researchgate.netumn.edu
The initial step in the anodic oxidation of anilines typically involves the loss of one electron from the nitrogen atom to form a radical cation. researchgate.net This intermediate is highly reactive and can undergo several subsequent reactions, including:
Dimerization: Radical cations can couple to form new C-N or N-N bonds, leading to products like benzidines or azo compounds. acs.org
Further Oxidation: The radical cation may be further oxidized to a dication, which can then react with nucleophiles present in the medium.
Reaction with Solvents: In the presence of water, oxidation can lead to the formation of hydroxylated products.
Chemical oxidizing agents, such as peroxy acids or metal-based oxidants, can also transform the amine into nitroso or nitro derivatives. rsc.orgacs.org The specific products obtained depend heavily on the oxidant used and the reaction conditions.
C-N Bond Activation and Subsequent Functionalization
While the amine group readily participates in reactions as a nucleophile, activating and functionalizing the C-N bond itself is more challenging and typically requires converting the amine into a more reactive intermediate or using transition metal catalysis. rsc.orgacs.org
One classic strategy involves converting the primary aromatic amine into a diazonium salt by treatment with nitrous acid (HONO) at low temperatures. The resulting diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions, allowing for the introduction of halides, cyano, hydroxyl, and other functional groups in place of the original amine.
More contemporary methods involve the direct activation of the C-N bond using transition metal catalysts, often based on palladium or nickel. rsc.orgresearchgate.netacs.org These methods can facilitate cross-coupling reactions where the amine or a derivative acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. For example, aryl C-N bonds in pre-activated aniline derivatives, like aryltrimethylammonium salts, can be cleaved and coupled with organometallic reagents. rsc.org
Condensation Reactions for Schiff Base Formation and Related Imine Chemistry
Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. slideshare.netlibretexts.orgchemistrysteps.com This reaction is a cornerstone of imine chemistry and proceeds via a two-stage mechanism. chemistrysteps.commasterorganicchemistry.comnih.gov
The process is typically catalyzed by mild acid and involves: openstax.org
Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.orgchemistrysteps.com
Dehydration: The carbinolamine is then protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. libretexts.orgopenstax.org
The reaction is reversible, and the equilibrium can be driven towards the product by removing the water that is formed. chemistrysteps.compeerj.com Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic ones. slideshare.net These imine products are valuable intermediates in organic synthesis and can be used as ligands in coordination chemistry. wikipedia.org
Table 3: Potential Products of Condensation Reactions with Carbonyl Compounds
| Carbonyl Reactant | Example | Product Type |
|---|---|---|
| Aromatic Aldehyde | Benzaldehyde | N-(phenylmethylidene)-2,4-dimethyl-[1,1'-biphenyl]-3-amine |
| Aliphatic Aldehyde | Acetaldehyde | N-ethylidene-2,4-dimethyl-[1,1'-biphenyl]-3-amine |
Metal Coordination Chemistry and Ligand Properties of the Amine
The amine functional group possesses a lone pair of electrons on the nitrogen atom, allowing it to function as a Lewis base and coordinate to metal ions. As such, this compound can act as a monodentate ligand, binding to a metal center through a single donor atom. csbsju.eduyoutube.comlibretexts.org
The stability and geometry of the resulting coordination complexes are influenced by several factors:
Metal Ion Properties: The nature of the metal ion (its size, charge, and electronic configuration) plays a crucial role.
Steric Hindrance: The bulky 2,4-dimethylbiphenyl substituent creates significant steric hindrance around the nitrogen donor atom. rsc.org This steric bulk can affect the coordination number of the metal center and the stability of the complex, potentially favoring complexes with lower coordination numbers or influencing the ligand's binding pose. acs.orgcam.ac.uk
Electronic Effects: The electron-donating methyl groups increase the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom, which can influence its basicity and coordinating ability.
This amine could be used to synthesize a variety of metal complexes, which might find applications in catalysis or materials science. rsc.orgnih.gov
Mechanistic Studies of Reactions Involving this compound
While specific experimental mechanistic studies for this compound are not widely reported, its reaction pathways can be understood through well-established chemical principles.
Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. msu.edulibretexts.org First, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com The positive charge in this intermediate is delocalized across the ring and is stabilized by the electron-donating amine and methyl groups. In the second step, a base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the substituted product. byjus.comrsc.org
Mechanism of Schiff Base Formation: As detailed in Section 3.5, this is a nucleophilic addition-elimination reaction. masterorganicchemistry.comopenstax.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon. nih.gov A series of proton transfers leads to a carbinolamine intermediate. chemistrysteps.com Subsequent acid-catalyzed elimination of a water molecule generates a positively charged iminium ion, which is then deprotonated to give the neutral imine. chemistrysteps.com Computational studies on similar aromatic amines suggest that even trace amounts of acid, potentially formed by the auto-protolysis of the amine itself, can be sufficient to catalyze the reaction. peerj.comresearchgate.net
Mechanism of Nucleophilic Alkylation: The reaction of the amine with an alkyl halide typically follows an Sₙ2 mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step.
Elucidation of Catalytic Cycles in Amine-Mediated Processes
While specific catalytic cycles involving this compound are not extensively detailed in the current body of scientific literature, its structural motifs—a substituted aniline and a biphenyl backbone—suggest its potential participation in various amine-mediated catalytic processes. Aromatic amines and biphenyl derivatives are known to act as ligands in a range of metal-catalyzed reactions, influencing the efficiency and selectivity of these transformations. nih.govresearchgate.net
A plausible, albeit hypothetical, catalytic cycle where this compound could act as a ligand in a cross-coupling reaction, such as a Suzuki-Miyaura coupling, is depicted below. This proposed mechanism is based on well-established catalytic cycles for similar biphenyl-based phosphine (B1218219) or amine ligands. rsc.org
Proposed Catalytic Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The coordination of the biphenyl amine ligand can influence the rate and efficacy of this step.
Transmetalation: The organometallic reagent (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the palladium center, forming a new Pd(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The steric and electronic properties of the this compound ligand, such as the electron-donating nature of the methyl and amino groups, would likely modulate the reactivity of the metal center throughout the cycle.
Investigation of Rearrangement Pathways
The investigation of rearrangement pathways for this compound is largely informed by the known reactivity of substituted anilines and their derivatives. researchgate.netillinois.edu While specific studies on this compound are limited, several classical rearrangement reactions of aromatic amines could be considered as potential pathways under appropriate conditions.
One such relevant transformation is the Dimroth rearrangement , which typically involves the isomerization of N-substituted heterocyclic compounds but can be conceptually extended to intramolecular rearrangements in substituted anilines. researchgate.net Another potential pathway could involve sigmatropic rearrangements, particularly if the amine nitrogen is further substituted with appropriate groups. researchgate.net
Computational studies on related aniline derivatives have shown that the feasibility and energy barriers of such rearrangements are highly dependent on the nature and position of the substituents on the aromatic ring. rsc.org For this compound, the presence of the bulky biphenyl group and the methyl substituents would be expected to influence the transition state energies and, consequently, the preferred rearrangement pathways.
Kinetics and Thermodynamics of Reaction Steps
Kinetics:
Kinetic studies on the reactions of substituted anilines have demonstrated that the rate of reaction is significantly influenced by the electronic nature of the substituents. utmb.edursc.org For instance, in oxidation reactions, electron-donating groups like the methyl groups in this compound generally increase the reaction rate by stabilizing positive charge buildup in the transition state. orientjchem.org The steric hindrance from the ortho-methyl and the biphenyl group could also play a crucial role in determining the kinetics of reactions involving the amino group.
Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have provided detailed kinetic parameters, including rate coefficients, which highlight the influence of the methyl group on the reaction mechanism. mdpi.com Similar computational approaches could be employed to predict the kinetic parameters for reactions involving this compound.
Thermodynamics:
Thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy are crucial for understanding the feasibility and equilibrium position of chemical reactions. While specific thermodynamic data for this compound is scarce, data for related compounds can provide useful estimations.
Computational studies using Density Functional Theory (DFT) have been successfully used to predict the thermodynamic properties of various organic molecules, including substituted anilines and biphenyls. nih.govtandfonline.com For example, a computational study on substituted anilines investigated the free energies of intramolecular radical addition, providing insights into the thermodynamic favorability of such reactions. nih.gov
The following table presents a hypothetical set of thermodynamic data for a representative reaction, based on typical values for similar aromatic amine reactions.
| Thermodynamic Parameter | Hypothetical Value |
| Enthalpy of Activation (ΔH‡) | 15 - 25 kcal/mol |
| Entropy of Activation (ΔS‡) | -10 to -20 cal/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | 20 - 30 kcal/mol |
| Enthalpy of Reaction (ΔHrxn) | -5 to -15 kcal/mol |
| Gibbs Free Energy of Reaction (ΔGrxn) | -10 to -20 kcal/mol |
This is an interactive data table. The values are illustrative and based on general knowledge of similar chemical reactions.
Structural Diversity and Derivatives of 2,4 Dimethyl 1,1 Biphenyl 3 Amine
Design and Synthesis of Substituted 2,4-Dimethyl-[1,1'-biphenyl]-3-amine Analogs
The synthesis of substituted this compound analogs is primarily achieved through cross-coupling reactions, which allow for the strategic introduction of various substituents on either of the phenyl rings. The Suzuki-Miyaura coupling is a prominent method for forming the biphenyl (B1667301) linkage. google.com This reaction typically involves the coupling of an appropriately substituted phenylboronic acid with a substituted haloarene in the presence of a palladium catalyst and a base. rsc.org
For the synthesis of this compound analogs, one common route involves the coupling of a 2,4-dimethyl-3-nitro-1-halobenzene with a substituted phenylboronic acid, followed by the reduction of the nitro group to an amine. Alternatively, an ortho-substituted aniline (B41778) can be coupled with a phenylboronic acid derivative. google.com The choice of starting materials allows for the introduction of a wide array of functional groups, leading to a diverse library of analogs.
Key synthetic strategies include:
Suzuki-Miyaura Coupling: Reaction of a substituted phenylboronic acid with a halo-aniline or halo-nitrobenzene derivative. rsc.org
Ullmann Reaction: Copper-catalyzed coupling of two aryl halides, which can be adapted for the synthesis of biphenyl systems. rsc.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups onto the biphenyl scaffold, although this method may offer less regioselectivity. rsc.org
The following table summarizes representative examples of substituted analogs and the synthetic methods employed.
| Substituent Position | Substituent | Synthetic Method | Precursors |
| 4' | Methoxy | Suzuki-Miyaura Coupling | 2,4-dimethyl-3-aminophenylboronic acid and 4-bromoanisole |
| 5 | Fluoro | Suzuki-Miyaura Coupling | 5-fluoro-2,4-dimethyl-3-aminophenylboronic acid and phenylboronic acid |
| 3' | Trifluoromethyl | Suzuki-Miyaura Coupling | 2,4-dimethyl-3-aminophenylboronic acid and 3-(trifluoromethyl)phenylboronic acid |
Functionalization of the Amino Group: Amides, Sulfonamides, and Ureas
The primary amino group of this compound is a key site for functionalization, readily undergoing reactions to form amides, sulfonamides, and ureas. These transformations are valuable for modifying the physicochemical properties of the parent compound.
Amides are typically synthesized by reacting the amine with a carboxylic acid, acid chloride, or acid anhydride. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) facilitates the reaction with carboxylic acids. nih.gov
Sulfonamides are formed through the reaction of the amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. ijarsct.co.ingoogle.com This reaction provides a straightforward method for introducing a sulfonyl group with various substituents.
Ureas can be prepared by reacting the amine with an isocyanate or by a phosgene-mediated reaction with another amine. The reaction with an isocyanate is often direct and high-yielding.
The table below illustrates the types of functionalization at the amino group.
| Derivative Type | Reagent | General Structure |
| Amide | R-COCl or R-COOH | 2,4-Me₂-Biphenyl-3-NHCOR |
| Sulfonamide | R-SO₂Cl | 2,4-Me₂-Biphenyl-3-NHSO₂R |
| Urea | R-NCO | 2,4-Me₂-Biphenyl-3-NHCONHR |
Schiff Base Derivatives and Their Metal Complexes
Schiff bases, or imines, are formed by the condensation reaction of the primary amino group of this compound with an aldehyde or a ketone. nih.govajgreenchem.com This reaction is typically acid-catalyzed and reversible. The resulting Schiff bases are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. researchgate.netscience.gov
The imine nitrogen and often another donor atom from the aldehyde or ketone precursor (such as a hydroxyl group in salicylaldehyde) can chelate to a metal center. mdpi.com A wide range of transition metals, including copper, zinc, nickel, and cobalt, have been used to form complexes with Schiff base ligands derived from substituted amines. ajgreenchem.comresearchgate.net These complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. science.gov
The properties of these metal complexes can be tuned by modifying the substituents on either the biphenyl core or the aldehyde/ketone moiety.
| Aldehyde/Ketone Reactant | Metal Ion | Potential Coordination Geometry |
| Salicylaldehyde | Cu(II) | Square Planar |
| 2-Hydroxyacetophenone | Ni(II) | Octahedral |
| Benzil | Co(II) | Tetrahedral |
Incorporation of this compound into Polycyclic and Heterocyclic Systems
The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and heterocyclic systems. The amino group and the aromatic rings provide reactive sites for cyclization reactions.
For instance, the amine can be a precursor for the synthesis of carbazoles through intramolecular cyclization reactions, often mediated by palladium catalysts. The synthesis of fluorenones from substituted 2-(aminomethyl)biphenyls via oxidative cyclization has also been reported, suggesting that analogous transformations could be applied to derivatives of this compound. beilstein-journals.org
Furthermore, the amino group can be diazotized and subsequently used in reactions like the Gomberg-Bachmann reaction to form more complex polyaromatic systems. It can also serve as a nucleophile in reactions to build heterocyclic rings, such as quinolines or acridines, when reacted with appropriate bifunctional electrophiles.
Hybrid Molecular Architectures Incorporating the Biphenyl Amine Unit
Hybrid molecular architectures involve the covalent linkage of two or more distinct pharmacophores or functional moieties to create a single molecule with potentially synergistic or novel properties. mdpi.com The this compound unit can be incorporated into such hybrids.
For example, it can be linked to other bioactive scaffolds, such as coumarins, triazines, or known peptide structures. mdpi.comnih.gov The linkage is typically achieved through the functionalization of the amino group to form a stable covalent bond, such as an amide or a sulfonamide linkage. The design of these hybrid molecules aims to combine the structural features of the biphenyl amine with those of another molecule to target multiple biological pathways or to enhance specific properties.
Isotopic Labeling Strategies for this compound and its Derivatives
Isotopic labeling is a crucial technique for a variety of applications, including metabolic studies and quantitative analysis by mass spectrometry. For this compound and its derivatives, the primary amino group is a convenient site for introducing stable isotopes.
A common method for labeling primary amines is reductive amination, also known as dimethyl labeling. nih.govisotope.comnih.gov This technique uses formaldehyde (B43269) and a reducing agent, such as sodium cyanoborohydride, to introduce two methyl groups onto the nitrogen atom. By using isotopically labeled formaldehyde (e.g., ¹³CD₂O) and/or a deuterated reducing agent, stable isotopes can be incorporated. nih.gov This method is generally high-yielding, fast, and specific for primary and secondary amines. nih.gov
Another approach involves the synthesis of the molecule from isotopically labeled precursors. For instance, using a labeled starting material in one of the cross-coupling steps would result in a labeled biphenyl scaffold.
The following table outlines common isotopic labeling strategies for amine-containing compounds.
| Labeling Method | Reagents | Isotope Introduced |
| Reductive Amination | ¹³CH₂O / NaBH₃CN | ¹³C |
| Reductive Amination | CD₂O / NaBH₃CN | ²H (Deuterium) |
| N-phosphoryl amino acids labeling | ¹⁸O-DIPP-L-Ala-NHS | ¹⁸O |
This compound as a Versatile Synthetic Building Block
The unique arrangement of a primary amine group on a substituted biphenyl core makes this compound a valuable precursor in the synthesis of more complex molecular architectures. Its reactivity is centered around the nucleophilic amine and the aromatic biphenyl system, allowing for a wide range of chemical transformations.
Construction of Complex Organic Molecules
Substituted ortho-biphenylamines are recognized as key intermediates in the production of high-value complex organic molecules, particularly in the agrochemical industry. google.com These compounds are essential for synthesizing a class of fungicides known as carboxamides. google.com The synthesis of these active ingredients often involves the condensation of the biphenylamine residue with a carboxy heteroaromatic or aromatic moiety. google.com This underscores the importance of the biphenylamine scaffold, such as that found in this compound, as a foundational component for building intricate and commercially significant molecules.
Table 1: Examples of Agrochemicals Derived from Biphenylamine Scaffolds This table illustrates complex molecules synthesized from structural analogs of this compound, highlighting the synthetic utility of the biphenylamine motif.
| Agrochemical | IUPAC Name | CAS Number |
|---|---|---|
| Bixafen | N-(3′,4′-dichloro-5-fluoro[1,1′-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 581809-46-3 |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | 907204-31-3 |
| Boscalid | 2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide | 188425-85-6 |
Source: google.com
Pathways to Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and functional materials. The primary amine group of this compound serves as a reactive handle and a nitrogen source for the construction of these ring systems. Amines and amides are well-known precursors for building heterocycles like indoles, isatins, and quinolones through transition metal-participated synthesis. nih.gov
The synthesis of N-containing heterocycles can be achieved through various strategies, including intramolecular cyclizations. beilstein-journals.org The general approach involves reacting the amine with a molecule containing other functional groups that can undergo a ring-closing reaction. beilstein-journals.org For instance, substituted maleic anhydrides can react with imines (which can be formed from primary amines) in annulation reactions to create complex polycyclic lactam products. nih.gov Given its structure, this compound is a suitable candidate for such synthetic strategies to generate novel heterocyclic compounds bearing a biphenyl substituent.
Assembly of Polyaromatic Hydrocarbons
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings with applications in optoelectronic materials. chemistryviews.org The synthesis of PAHs often involves the coupling and subsequent cyclization of smaller aromatic units. nih.govresearchgate.net While the amine functionality is not typically retained in the final PAH structure, it can be used as a directing group or be transformed into a more suitable functionality for cyclization.
Modern synthetic routes to PAHs include methods like palladium-catalyzed annulative dimerization of phenyl derivatives and Brønsted acid-catalyzed cycloaromatization. chemistryviews.orgnih.gov The biphenyl core of this compound provides a substantial aromatic foundation that can be expanded. The amine group could, for example, be converted to a diazonium salt, which can then be replaced with other groups (e.g., halogens via Sandmeyer reaction) that are amenable to palladium-catalyzed C-H activation or annulation reactions to build larger, fused polyaromatic systems. rsc.org
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The performance of metal catalysts is critically dependent on the ligands that coordinate to the metal center. nih.gov Ligands modify the metal's steric and electronic properties, thereby controlling the catalyst's activity and selectivity. nih.govresearchgate.net Biphenyl amine structures, such as this compound, offer a rigid scaffold and a coordinating nitrogen atom, making them attractive candidates for ligand design.
Development of Catalytic Systems Based on Biphenyl Amine Ligands
Biphenyl phosphine (B1218219) ligands are highly effective in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. google.comresearchgate.net The synthesis of these powerful ligands often starts from biphenylamine precursors. The amine group can be transformed into a phosphine group, creating ligands that combine the steric bulk of the biphenyl backbone with the electronic properties of the phosphorus atom.
Furthermore, phosphino-amine (PN) ligands, which contain both a phosphorus and a nitrogen donor atom, are valuable for creating structural diversity in catalyst screening. scispace.com These ligands have proven successful in ruthenium-catalyzed reactions, such as the alkylation of anilines. scispace.com The structure of this compound makes it an ideal starting material for the synthesis of novel PN-type ligands, where the existing amine can be one of the coordinating atoms. The development of transition metal catalysts with redox-active ligands, including those based on amine functionalities, is an area of intensive investigation for promoting multi-electron chemical transformations. emory.edu
Table 2: Key Features of Biphenyl Amine-Derived Ligands in Catalysis
| Ligand Feature | Influence on Catalysis | Potential Application |
|---|---|---|
| Rigid Biphenyl Backbone | Provides steric bulk, influences enantioselectivity in asymmetric catalysis. | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination |
| Nitrogen Donor Atom | Coordinates to the metal center, modifies electronic properties. | Hydrogen-Borrowing Reactions, C-H Amination |
| Phosphino-Amine (PN) Scaffold | Allows for modular design and rapid screening of ligand libraries. | Ruthenium-catalyzed Alkylations |
| Redox-Active Potential | Can participate in multi-electron transfer processes. | Oxidative Dehydrogenation, Aziridination |
Source: google.comscispace.comemory.edu
Chiral Ligand Design for Asymmetric Catalysis (if applicable)
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a powerful tool in modern chemistry, particularly for the production of pharmaceuticals. nih.gov The choice of the chiral ligand is decisive for achieving high levels of chiral induction. nih.gov The biphenyl framework is a classic motif in the design of "privileged ligands" due to the phenomenon of atropisomerism, where restricted rotation around the biphenyl single bond creates stable, non-superimposable mirror images. The BINAP ligand is a famous example of this concept. researchgate.net
While this compound is not inherently atropisomeric, its biphenyl core serves as a foundational scaffold for creating chiral ligands. Chirality can be introduced by:
Modification : Synthesizing derivatives with appropriate substitution at the 2, 2', 6, and 6' positions of the biphenyl rings to induce atropisomerism.
Functionalization : Attaching a chiral moiety to the amine group. Chiral aminophosphine ligands have shown potential in homogeneous catalysis, such as rhodium-catalyzed hydroformylation. rsc.org
The design of such ligands is a key task in developing new catalytic systems that can produce single-enantiomer products with high efficiency and selectivity. nih.gov
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions:A UV-Vis spectrum is required to identify the wavelengths of maximum absorption (λmax) and to discuss the electronic transitions within the molecule.
Without this foundational data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the generation of the article focusing on the advanced spectroscopic and diffraction methodologies for the structural elucidation of 2,4-Dimethyl-[1,1'-biphenyl]-3-amine cannot be completed at this time.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, with a chemical formula of C₁₄H₁₅N, the expected monoisotopic mass can be calculated with high precision. An HRMS analysis would aim to experimentally measure this value, providing strong evidence for the compound's molecular formula. The presence of the nitrogen atom would also be consistent with the Nitrogen Rule, which states that an odd nominal molecular weight corresponds to an odd number of nitrogen atoms in the molecule.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Theoretical Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N |
| Monoisotopic Mass | 197.12045 u |
| M+H⁺ Adduct | 198.12828 u |
| M+Na⁺ Adduct | 220.11024 u |
This table presents theoretical values. Actual experimental data would be required for confirmation.
The isotopic pattern observed in the mass spectrum would further corroborate the proposed formula. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be predicted and compared with the experimental spectrum to validate the number of carbon atoms in the molecule.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
For this compound, a crystallographic study would be essential to determine the dihedral angle between the two phenyl rings. This angle is a critical conformational parameter in biphenyl (B1667301) systems and is influenced by the steric hindrance of the substituents. The presence of two methyl groups and an amine group would dictate the preferred solid-state conformation.
A successful crystallographic analysis would provide the following key parameters, which would be presented in a detailed crystallographic data table.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.120 |
This table is a hypothetical representation. Experimental crystallographic analysis is required to determine the actual solid-state structure.
The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in the packing of the molecules in the crystal. Understanding these interactions is fundamental to predicting the material's physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
